N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
N’-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide is a complex organic compound that features a thiazole ring, a furan ring, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide typically involves multiple steps. One common method includes the formation of the furan ring followed by the introduction of the dichlorophenyl group. The thiazole ring is then synthesized and attached to the furan ring. The final step involves the formation of the dimethylmethanimidamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow microreactors, which enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and residence time, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with increased hydrogen content.
Scientific Research Applications
N’-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may have similar chemical properties.
Uniqueness
N’-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H13Cl2N3O2S |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
N'-[5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-22(2)9-21-17-20-8-15(25-17)16(23)14-6-5-13(24-14)11-4-3-10(18)7-12(11)19/h3-9H,1-2H3 |
InChI Key |
SZGQZQGLTHEHAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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